molecular formula C10H22N2 B1589488 4-Aminomethyl-1-N-butylpiperidine CAS No. 65017-57-4

4-Aminomethyl-1-N-butylpiperidine

Cat. No. B1589488
CAS RN: 65017-57-4
M. Wt: 170.3 g/mol
InChI Key: SXSSVNBOMMHRRB-UHFFFAOYSA-N
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Description



  • Chemical Formula : C<sub>10</sub>H<sub>24</sub>Cl<sub>2</sub>N<sub>2</sub>

  • IUPAC Name : (1-butyl-4-piperidinyl)methanamine dihydrochloride

  • Physical Form : White to yellow solid

  • Purity : 0.97

  • Storage Temperature : 2-8°C

  • Country of Origin : China





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • Molecular Formula: C<sub>10</sub>H<sub>22</sub>N<sub>2</sub>

    • Average Mass: 170.295 Da

    • Monoisotopic Mass: 170.178299 Da





  • Chemical Reactions Analysis



    • No specific chemical reactions are mentioned in the sources.





  • Physical And Chemical Properties Analysis



    • Slightly soluble in water.

    • Further details on physical properties are not available in the sources.




  • Scientific Research Applications

    “4-Aminomethyl-1-N-butylpiperidine” is a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

    The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There are numerous methods of piperidine synthesis and functionalization .

    The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

    Safety And Hazards



    • Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

    • Follow safety precautions when handling this compound.




  • Future Directions



    • Information on future directions or research related to this compound is not provided in the sources.




    Please note that the analysis is based on the available data, and further research may be required for a more detailed understanding. If you need additional information, feel free to ask! 😊


    properties

    IUPAC Name

    (1-butylpiperidin-4-yl)methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H22N2/c1-2-3-6-12-7-4-10(9-11)5-8-12/h10H,2-9,11H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SXSSVNBOMMHRRB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCN1CCC(CC1)CN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H22N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10439903
    Record name 4-Aminomethyl-1-N-butylpiperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10439903
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    170.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Aminomethyl-1-N-butylpiperidine

    CAS RN

    65017-57-4
    Record name 4-Aminomethyl-1-N-butylpiperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10439903
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 65017-57-4
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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